2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide
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Overview
Description
2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide is a synthetic compound with a complex molecular structure It is characterized by the presence of acetamido, nitroanilino, and propanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide typically involves multiple steps. The process begins with the preparation of the acetamido and nitroanilino precursors. These precursors are then subjected to a series of reactions, including amidation and nitration, to form the final compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity while minimizing the production of by-products. Industrial production methods also focus on ensuring the safety and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The nitroanilino group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The acetamido group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitroanilino group is particularly important for its biological activity, as it can undergo redox reactions that generate reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
L-Alaninamide, N-acetyl-L-alanyl-L-alanyl-N-(4-nitrophenyl): Shares structural similarities but differs in the arrangement of functional groups.
N-(2-hydroxy-5-nitrophenyl)acetamide: Similar in having a nitro group and acetamido group but differs in the overall structure.
Uniqueness
2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O6/c1-9(18-12(4)23)15(24)19-10(2)16(25)20-11(3)17(26)21-13-5-7-14(8-6-13)22(27)28/h5-11H,1-4H3,(H,18,23)(H,19,24)(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKPSBYTTSNKKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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